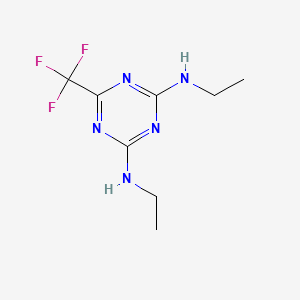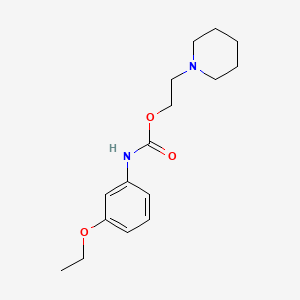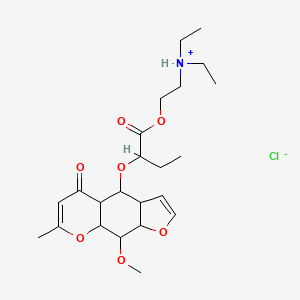
4-(acridin-9-ylamino)benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Acridin-9-ylamino)benzonitrile is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their wide range of applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acridine moiety attached to a benzonitrile group, which imparts unique chemical and biological properties.
Vorbereitungsmethoden
The synthesis of 4-(acridin-9-ylamino)benzonitrile typically involves the reaction of acridine derivatives with benzonitrile derivatives under specific conditions. One common method includes the use of a one-pot cascade reaction, which is an efficient and eco-friendly approach. This method often employs recyclable catalysts and eco-friendly solvents to minimize environmental impact . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
4-(Acridin-9-ylamino)benzonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of acridone derivatives, while reduction may yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(Acridin-9-ylamino)benzonitrile has numerous applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential as a DNA intercalator, which can disrupt DNA processes and has implications for cancer treatment . In medicine, acridine derivatives, including this compound, are explored for their antimicrobial and anticancer properties . Additionally, this compound finds applications in the industry as a corrosion inhibitor and in the development of photophysical materials .
Wirkmechanismus
The mechanism of action of 4-(acridin-9-ylamino)benzonitrile primarily involves DNA intercalation. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription processes . This intercalation can lead to the inhibition of topoisomerase enzymes, which are crucial for DNA unwinding and replication, ultimately resulting in cell death . The compound’s ability to target DNA makes it a promising candidate for anticancer therapies.
Vergleich Mit ähnlichen Verbindungen
4-(Acridin-9-ylamino)benzonitrile can be compared with other acridine derivatives, such as 9-aminoacridine and amsacrine. While all these compounds share the acridine core, their substituents and specific structures impart different properties and applications. For instance, 9-aminoacridine is known for its antimicrobial properties, while amsacrine is a well-known anticancer agent . The unique combination of the acridine and benzonitrile moieties in this compound provides it with distinct chemical and biological properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
75775-89-2 |
|---|---|
Molekularformel |
C20H13N3 |
Molekulargewicht |
295.3 g/mol |
IUPAC-Name |
4-(acridin-9-ylamino)benzonitrile |
InChI |
InChI=1S/C20H13N3/c21-13-14-9-11-15(12-10-14)22-20-16-5-1-3-7-18(16)23-19-8-4-2-6-17(19)20/h1-12H,(H,22,23) |
InChI-Schlüssel |
XZMCHEMFDIMFEK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)NC4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Zirconium,[(dimethylsilylene)bis[(1,2,3,4,5-h)-4-(1,1-dimethylethyl)-2-methyl-2,4-cyclopentadien-1-ylidene]]dimethyl-(9CI)](/img/structure/B13753120.png)

![N-[3-(2,5-dioxopyrrol-1-yl)propyl]-1-hydroxy-2,2,5,5-tetramethylpyrrolidine-3-carboxamide](/img/structure/B13753134.png)

![7-benzyl-8-[(2Z)-2-(4-hydroxy-2,6-dioxo-1,6-dihydropyrimidin-5(2H)-ylidene)hydrazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13753144.png)





![Benzenesulfonamide, N-[4-diazo-2-[[(2-ethylphenyl)amino]sulfonyl]-2,5-cyclohexadien-1-ylidene]-4-methyl-](/img/structure/B13753178.png)
![2-Methyl-4-oxo-7-propyl-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13753180.png)
